molecular formula C21H16N4O2 B1242860 N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide

N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide

Cat. No. B1242860
M. Wt: 356.4 g/mol
InChI Key: PGMUYVZMPKMYNI-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,3-diphenyl-4-pyrazolyl)methylideneamino]-2-furancarboxamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Analgesic Activity : This compound has been synthesized and evaluated for analgesic activity using the “hot plate” method. It was obtained via decyclization of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under methanol action. The structure was confirmed through NMR spectroscopy, IR spectrometry, and elemental analysis (Igidov et al., 2022).

  • Antimicrobial Evaluation : The antimicrobial properties of related pyrazole integrated 1,3,4-oxadiazoles were investigated. These compounds were synthesized and characterized for their antimicrobial activity against various pathogens, showing promising results (Ningaiah et al., 2014).

  • Molecular Dynamic Simulations and Docking Studies : Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies were conducted on a similar compound, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. These studies provided insights into its structure and potential applications in biological contexts (Pillai et al., 2017).

Biological and Pharmacological Research

  • Antibacterial Activity and DNA Gyrase B Inhibition : Schiff bases derived from similar compounds have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. Molecular docking studies indicated their potential as DNA gyrase B inhibitors (Kate et al., 2018).

  • Synthesis of Nitrogen Heterocycles : This compound has been used in the synthesis of various nitrogen heterocycles. These reactions yielded a range of products with potential biological applications (Ramadan et al., 2019).

Applications in Material Science

  • Luminescence Properties and Magnetism : Research on dinuclear lanthanide compounds, including those with a similar furan-2-carbohydrazide base, has demonstrated interesting luminescence properties and single-molecule magnet behavior. These findings have implications for materials science and nanotechnology applications (Guan et al., 2021).

properties

Product Name

N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C21H16N4O2/c26-21(19-12-7-13-27-19)23-22-14-17-15-25(18-10-5-2-6-11-18)24-20(17)16-8-3-1-4-9-16/h1-15H,(H,23,26)/b22-14+

InChI Key

PGMUYVZMPKMYNI-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CO3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide
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N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide
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N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide
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N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide

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